molecular formula C10H7F2N B12601632 Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- CAS No. 646995-46-2

Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)-

Cat. No.: B12601632
CAS No.: 646995-46-2
M. Wt: 179.17 g/mol
InChI Key: HXHQBMLCELLQDQ-RKDXNWHRSA-N
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Description

Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- is a chemical compound with the molecular formula C10H7F2N It is characterized by a cyclopropane ring substituted with a phenyl group and two fluorine atoms, along with a nitrile group

Preparation Methods

The synthesis of Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the nitrile and difluoro groups. The reaction conditions typically involve the use of strong bases and fluorinating agents to achieve the desired substitution pattern.

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yields and purity. The choice of reagents and reaction conditions is critical to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents and halogenating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines.

Scientific Research Applications

Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- can be compared with other similar compounds, such as:

    Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1R,3R)-: The enantiomer of the compound with different stereochemistry.

    Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1R,3S)-: Another stereoisomer with distinct properties.

    Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3R)-: Yet another stereoisomer with unique characteristics.

The uniqueness of Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

646995-46-2

Molecular Formula

C10H7F2N

Molecular Weight

179.17 g/mol

IUPAC Name

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7F2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-/m1/s1

InChI Key

HXHQBMLCELLQDQ-RKDXNWHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)C#N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(F)F)C#N

Origin of Product

United States

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